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Executive Summary

N-(4-methyl-2,6-dinitrophenyl)acetamide (also known as 2,6-dinitro-4-methylacetanilide)
represents a classic example of a sterically crowded, electron-deficient aromatic system.[1] It
serves as a pivotal intermediate in the synthesis of 2,6-dinitro-4-methylaniline (CAS 6393-42-
6), a precursor for high-value agricultural chemicals and disperse dyes.[1]

This guide details the molecular architecture, synthesis logic, and spectroscopic signatures of
the compound.[2] Special emphasis is placed on the "Ortho Effect"—where the bulky nitro
groups at positions 2 and 6 force the acetamide moiety into a perpendicular conformation,
significantly altering its resonance and reactivity compared to unhindered acetanilides.[2]
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Molecular Architecture & Physiochemical
Properties[2][3]
Theoretical & Experimental Data

The molecule consists of a toluene core substituted with an acetamide group at the C1 position
and two nitro groups at the C2 and C6 positions.[2] The high symmetry of the substitution
pattern (

point group effectively) simplifies the spectroscopic data but complicates the solid-state packing
due to steric bulk.[2]

Property Value Notes

Molecular Formula

Molecular Weight 239.18 g/mol

Specific to the acetylated form.

[11(31[4]

CAS Number 49804-47-9

Pale yellow to off-white ) ) )
Appearance Typical of nitro-aromatics.[1][2]
needles

Elevated due to intermolecular
Melting Point ~205-210 °C H-bonding and dipole

interactions.[1][2]

Poor solubility in water and

Solubility DMSO, Acetone, DMF
non-polar solvents.[2]
The two
Electronic Character Highly Electron Deficient groups deactivate the ring,

making the amide nitrogen

less nucleophilic.[1][2]

Conformational Analysis (The Ortho Effect)

In typical acetanilides, the amide plane is coplanar with the phenyl ring to maximize
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delocalization.[2] However, in N-(4-methyl-2,6-dinitrophenyl)acetamide, the van der Waals
radii of the nitro oxygens clash with the acetamide methyl and carbonyl oxygen.[1]

o Twisted Amide Plane: The acetamide group rotates out of the aromatic plane (dihedral angle
60-90°).[2]

 Intramolecular Hydrogen Bonding: A "bifurcated" or weak intramolecular hydrogen bond
often forms between the amide

and the nitro oxygen, locking the conformation and deshielding the amide proton in NMR.[2]

Steric Interactions

2-NO2 Group 6-NO2 Group
(Steric Bulk) (Steric Bulk)

Steric Repulsion -Steric Repulsion

Acetamide Group
(Forced Rotation)

Resulting Geometr;i

Phenyl Ring Plane Amide Twisted ~90°

lectronic Effect

Inhibited Resonance
(N lone pair localized)

Click to download full resolution via product page

Figure 1: Conformational locking due to steric hindrance from 2,6-dinitro substitution.
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Synthesis & Purification Protocols

The synthesis must avoid direct nitration of p-toluidine, which leads to oxidation (tars).[2] The
acetyl group acts as a robust protecting group that directs nitration while preventing amine
oxidation.[2]

Step-by-Step Methodology
o Acetylation (Protection):
o Reagents: p-Toluidine + Acetic Anhydride (solvent-free or in acetic acid).[1][2]
o Mechanism: Nucleophilic acyl substitution.[2]
o Product: N-Acetyl-p-toluidine (White crystals).[1][2]
 Nitration (The Critical Step):
o Reagents: Fuming

/ Conc.
(Mixed Acid).[2]
o Conditions: Temperature must be controlled (

initially, then
).

o Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The acetamide is ortho/para
directing.[2] Since para is blocked by methyl, nitration occurs at the two ortho positions.[2]

o Purification: Quench in ice water. The dinitro product precipitates.[2][5] Recrystallize from
Ethanol/DMF.[2]

o Deprotection (Optional):

o Acid hydrolysis (
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, reflux) yields 2,6-Dinitro-4-methylaniline (CAS 6393-42-6).[1][2]

Acetylation
(Ac20)

p-Toluidine —

—| N-Acetyl-p-toluidine

Nitration
(HNO3/H2S04)

N-(4-methyl-2,6-
dinitrophenyl)acetamide

Click to download full resolution via product page

Figure 2: Synthetic pathway via protection-nitration strategy.[1][6]

Spectroscopic Characterization

This section provides the self-validating spectral data required to confirm the structure.[1][2]

Nuclear Magnetic Resonance ( NMR)

The symmetry of the molecule is the key identifier.[2]

e Solvent: DMSO-

or

[1][2]
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Chemical Shift

( o . . Structural
Multiplicity Integration Assignment .
Insight

» Ppm)

Typical amide
Acetyl methyl, slightly

shielded by ring

current twist.[1]

2.15 Singlet 3H

Attached to

Aryl

2.45 Singlet 3H electron-deficient

ring.[1][2]

Diagnostic Peak.
Appears as a
singlet due to

Ar- C2/C6 symmetry.

(C3, C5) [1][2] Highly
deshielded by
ortho-nitro

8.20 Singlet 2H

groups.[1][2]

Very downfield
due to acidity

Amide (electron-

10.20 Broad Singlet 1H ) ) )
withdrawing ring)

and H-bonding.
[1][2]

Infrared Spectroscopy (FTIR)

 Stretch:
(Sharp, often weaker due to intramolecular H-bond).[1][2]
o Stretch (Amide I):

.[2] The frequency is higher than typical acetanilides (
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) because the twisted conformation reduces conjugation between the nitrogen lone pair and
the carbonyl, increasing double-bond character of the carbonyl.[2]

» Stretches:
o Asymmetric:
(Very Strong).[1][2]

o Symmetric:
[1112]

Mass Spectrometry (EI-MS)

e Molecular lon (
): m/z 239.[2]
o Base Peak: Often m/z 43 (
) or the deacetylated amine ion.[2]

e Fragmentation:

o (Loss of Ketene,

)

m/z 197 (2,6-dinitro-4-methylaniline).[1]
o (Loss of

from "ortho effect” rearrangement).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1131-01-7|N-(2,6-Dimethylphenyl)chloroacetamide|BLD Pharm [bldpharm.com]

2. Acetamide, N-(2,4-dinitrophenyl)- | CBH7N305 | CID 69124 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 3. 3,5-Dinitrotoluene | CAS#:618-85-9 | Chemsrc [chemsrc.com]
e 4. prepchem.com [prepchem.com]

e 5. US2128511A - Process of preparing meta-nitropara-toluidine - Google Patents
[patents.google.com]

e 6. prepchem.com [prepchem.com]

¢ To cite this document: BenchChem. ["N-(4-methyl-2,6-dinitrophenyl)acetamide” structural
analysis]. BenchChem, [2026]. [Online PDF]. Available at:
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acetamide-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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